3,5-Dimethoxy-2,6-dimethylaniline
Description
3,5-Dimethoxy-2,6-dimethylaniline is an aromatic amine derivative featuring methoxy (-OCH₃) groups at positions 3 and 5 and methyl (-CH₃) groups at positions 2 and 6 on the benzene ring. This substitution pattern confers distinct electronic and steric properties, making it valuable in organic synthesis, particularly in the development of pharmaceuticals, dyes, and agrochemicals. Its molecular formula is C₁₀H₁₅NO₂, with a molecular weight of 181.23 g/mol. The methoxy groups enhance electron density on the aromatic ring, influencing reactivity in electrophilic substitution reactions, while the methyl groups contribute to steric hindrance and hydrophobicity .
Properties
Molecular Formula |
C10H15NO2 |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
3,5-dimethoxy-2,6-dimethylaniline |
InChI |
InChI=1S/C10H15NO2/c1-6-8(12-3)5-9(13-4)7(2)10(6)11/h5H,11H2,1-4H3 |
InChI Key |
SBTITZJALSPJLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1OC)OC)C)N |
Origin of Product |
United States |
Preparation Methods
Catalytic Dehydrogenation of Cyclohexenone Azine Derivatives
The most well-documented approach for synthesizing substituted anilines involves catalytic dehydrogenation of cyclohexenone azines. A patent detailing the preparation of 3,5-dimethylaniline from 3,5-dimethyl-2-cyclohexenone azine provides a foundational framework . In this method, the azine is heated in an ether solvent (e.g., polyethylene glycol dimethyl ether) with a palladium-based catalyst at 150–350°C under pressures of 0.001–100 bar. The reaction achieves 90.9% yield by continuously distilling the product to avoid secondary reactions .
For 3,5-dimethoxy-2,6-dimethylaniline, this method could be adapted by starting with a methoxy-substituted cyclohexenone azine. The azine precursor would require introducing methoxy groups at positions 3 and 5 and methyl groups at 2 and 6 during the cyclohexenone formation. For example, acetoacetic ester and methoxyacetaldehyde could form the requisite cyclic ketone, which is then converted to the azine via hydrazine hydrate . Subsequent dehydrogenation under similar conditions (palladium catalyst, high-boiling ether solvent) would yield the target aniline.
Key Reaction Parameters
This method’s advantage lies in its isomer-free product and scalability. However, synthesizing the methoxy-substituted azine precursor remains a challenge, requiring careful optimization of the cyclohexenone formation step.
Functional Group Interconversion via Methylation and Methoxylation
An alternative route involves introducing methoxy and methyl groups into a pre-formed aniline derivative. For example, 2,6-dimethylaniline could undergo electrophilic substitution to install methoxy groups at positions 3 and 5. However, methoxylation typically requires activating groups (e.g., hydroxyl or nitro) to direct electrophiles. A plausible sequence involves:
-
Nitration : Nitrate 2,6-dimethylphenol to introduce nitro groups at positions 3 and 5.
-
Methylation : Convert phenolic hydroxyl groups to methoxy using methyl iodide or dimethyl sulfate.
-
Reduction : Reduce the nitro groups to amines via catalytic hydrogenation or Fe/HCl.
This approach avoids the need for azine intermediates but faces regioselectivity challenges during nitration. The methyl groups at positions 2 and 6 may sterically hinder nitration at the desired meta positions, leading to by-products.
Reductive Amination of Nitroarenes
Nitroarene reduction is a classical method for aniline synthesis. For this compound, this would require synthesizing 3,5-dimethoxy-2,6-dimethylnitrobenzene first. One potential pathway involves:
-
Methylation of Resorcinol : Convert resorcinol (1,3-dihydroxybenzene) to 3,5-dimethoxybenzene using methylating agents.
-
Friedel-Crafts Alkylation : Introduce methyl groups at positions 2 and 6 using methyl chloride and AlCl₃.
-
Nitration : Nitrate the intermediate to introduce a nitro group at position 4.
-
Reduction : Reduce the nitro group to an amine using H₂/Pd or SnCl₂/HCl.
This method’s feasibility depends on the nitration step’s selectivity. The electron-donating methoxy groups activate the ring, but the methyl groups may direct nitration to undesired positions.
Chemical Reactions Analysis
Reaction Mechanism
The mechanism involves:
-
Nucleophilic Attack : Methyl-3-aminocrotonate (8) attacks the aldehyde carbonyl of o-methoxybenzaldehyde (5), forming a zwitterionic intermediate (19).
-
Cyclization : Intramolecular Michael addition and protonation yield a substituted pyran (9) instead of the expected 1,4-dihydropyridine (1,4-DHP) .
-
Deprotonation and Rearrangement : Ammonia in the reaction mixture deprotonates the intermediate, facilitating nucleophilic attack by a second o-methoxybenzaldehyde molecule, leading to the final product .
Structural Analysis
For o-methoxybenzaldehyde-derived product (9):
-
NMR Evidence :
Mass Spectrometry (MS) Fragmentation
| Key Fragmentation Pathway | m/z Value | Description |
|---|---|---|
| Molecular ion | 369 | High stability (79% intensity) |
| Fragment ion (loss of o-methoxybenzaldimine) | 234 | Elimination of o-methoxybenzaldimine (12) |
| Fragment ion (loss of methyl-2-butynoate) | 136 | Formation of o-methoxybenzaldehyde radical cation (16) |
A second pathway involves elimination of a substituted cyclobutane (15) to form the same radical cation .
Comparative Analysis of Substituted Benzaldehydes
The regiochemistry of benzaldehyde substituents critically influences product outcomes:
-
m- and p-Methoxybenzaldehydes : Form 1,4-DHP derivatives under standard conditions.
-
o-Methoxybenzaldehyde : Steric hindrance and electronic effects favor pyran formation, demonstrating the importance of spatial and electronic factors in cyclization .
References Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-... (PMC Article) 3,5-dimethoxy-N,N-dimethylaniline | CAS#:2570-40-3 | Chemsrc
Scientific Research Applications
Pharmaceutical Applications
3,5-Dimethoxy-2,6-dimethylaniline serves as a precursor in the synthesis of various pharmaceutical compounds. Its derivatives are studied for their potential therapeutic effects, particularly in treating neurodegenerative diseases due to their antioxidant properties.
Case Study: Neuroprotective Effects
A study highlighted that derivatives of dimethoxy-substituted anilines exhibit neuroprotective effects by scavenging free radicals and reducing oxidative stress in neuronal cells. This suggests potential applications in developing treatments for conditions like Alzheimer's disease .
Agricultural Applications
In agriculture, this compound is explored as a potential pesticide and herbicide component. Its derivatives are known to inhibit chitin synthesis in insects, making them effective as insecticides.
Data Table: Chitin Synthesis Inhibition
| Compound Name | Activity | Target Organism |
|---|---|---|
| This compound | Inhibitor | Chilo suppressalis |
| 2,4-Dimethylaniline | Inhibitor | Various pests |
This table summarizes findings from research indicating that specific derivatives can effectively inhibit chitin synthesis in agricultural pests .
Industrial Applications
The compound is also used in the production of dyes and pigments due to its strong chromophoric properties. It acts as an intermediate in synthesizing azo dyes, which are widely used in textile industries.
Case Study: Dye Production
Research indicates that this compound can be utilized to produce reactive dyes with enhanced color stability and fastness properties. This application is particularly relevant for textiles exposed to harsh environmental conditions .
Environmental Applications
Recent studies have investigated the biodegradation of azo dyes using this compound as a model compound. This research is crucial for developing bioremediation strategies to treat wastewater contaminated with synthetic dyes.
Data Table: Biodegradation Studies
This table presents findings from biodegradation studies showing effective breakdown rates of azo dyes when treated with microorganisms capable of metabolizing dimethylaniline derivatives .
Mechanism of Action
The mechanism of action of 3,5-Dimethoxy-2,6-dimethylaniline involves its interaction with various molecular targets and pathways. The compound can undergo redox cycling, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress and damage to cellular components, which may contribute to its biological activities. Additionally, the compound can form covalent adducts with biomolecules, affecting their function.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Position and Functional Group Variations
4-Methoxy-3,5-dimethylaniline (CAS: 39785-37-0)
- Structure : Methoxy group at position 4 instead of 3 and 5.
- Properties: Reduced steric hindrance compared to 3,5-dimethoxy derivatives.
- Applications : Intermediate in dye synthesis and pharmaceutical precursors.
2,6-Dichloro-3,5-dimethoxyaniline
- Structure : Chlorine atoms at positions 2 and 6, methoxy groups at 3 and 5.
- Properties : Chlorine substituents increase molecular polarity and oxidative stability. The electron-withdrawing nature of Cl reduces ring electron density, altering reaction pathways (e.g., favoring nucleophilic over electrophilic substitutions).
- Applications: Potential use in herbicides or as a corrosion inhibitor.
- Key Data: Higher molecular weight (246.10 g/mol) and density compared to non-halogenated analogs .
4-Hydroxy-2,6-dimethylaniline
- Structure : Hydroxyl (-OH) group at position 4, methyl groups at 2 and 6.
- Properties : The hydroxyl group enables hydrogen bonding, increasing solubility in polar solvents (e.g., water). However, it also makes the compound prone to oxidation.
- Applications : Metabolite of lidocaine; studied in pharmacokinetics.
- Key Data : Molecular weight 137.18 g/mol; degradation pathways involve Fenton process-driven oxidation .
Functional Group Replacements
4-Amino-3,5-dimethylbenzonitrile (CAS: 69797-49-5)
- Structure: Cyano (-CN) group at position 4, methyl groups at 3 and 5.
- Properties: The electron-withdrawing cyano group deactivates the ring, reducing reactivity in electrophilic substitutions. Nitrile groups enable participation in cycloaddition reactions.
- Applications : Building block in heterocyclic chemistry.
- Key Data : Molecular weight 146.19 g/mol; similarity score 0.86 to 3,5-Dimethoxy-2,6-dimethylaniline .
4-Methoxycarbonyl-2,6-dimethylaniline
- Structure : Methoxycarbonyl (-COOCH₃) group at position 3.
- Properties : The ester group introduces polarity and susceptibility to hydrolysis. The carbonyl moiety directs incoming electrophiles to meta positions.
- Applications : Intermediate in peptide coupling and polymer synthesis.
- Key Data : Synthesized via nitration and reduction steps; melting point 104–106°C .
Environmental and Stability Comparisons
Data Tables
Table 1: Structural and Physical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) | Solubility Trends |
|---|---|---|---|---|---|
| This compound | C₁₀H₁₅NO₂ | 181.23 | 3,5-OCH₃; 2,6-CH₃ | Not reported | Low in water, high in DMSO |
| 4-Methoxy-3,5-dimethylaniline | C₉H₁₃NO | 151.21 | 4-OCH₃; 3,5-CH₃ | ~90–100 (est.) | Moderate in ethanol |
| 2,6-Dichloro-3,5-dimethoxyaniline | C₈H₉Cl₂NO₂ | 246.10 | 3,5-OCH₃; 2,6-Cl | Not reported | Low in polar solvents |
Biological Activity
3,5-Dimethoxy-2,6-dimethylaniline (DMDA) is an aromatic amine with potential biological activities that have garnered interest in various fields, including pharmacology and toxicology. This article provides a comprehensive overview of the biological activity of DMDA, focusing on its mechanisms of action, toxicity, and potential therapeutic applications.
This compound is characterized by the following chemical structure:
- Molecular Formula : C11H15N
- Molecular Weight : 175.25 g/mol
- CAS Number : 120-71-8
The biological activity of DMDA can be attributed to its ability to interact with various biological macromolecules. Research indicates that DMDA may act as an inhibitor of protein kinases, which are critical in regulating cellular signaling pathways. These pathways are involved in numerous physiological processes and diseases, including cancer and inflammatory conditions .
Inhibition of Protein Kinases
Studies have shown that DMDA and its derivatives can inhibit specific protein kinases. This inhibition can modulate signaling pathways associated with cell proliferation and inflammation, making DMDA a candidate for therapeutic development .
Anticancer Properties
Research has highlighted the potential anticancer activity of DMDA. In vitro studies demonstrate that DMDA exhibits cytotoxic effects on various cancer cell lines. For instance:
- Cell Lines Tested : MDA-MB-453 (breast cancer), A549 (lung cancer)
- Observed Effects : Significant reduction in cell viability at concentrations above 10 µM.
These findings suggest that DMDA may induce apoptosis in cancer cells through the activation of caspase pathways, although further studies are required to elucidate the exact mechanisms involved .
Antimicrobial Activity
DMDA has also been investigated for its antimicrobial properties. Preliminary studies indicate that it possesses activity against certain bacterial strains:
- Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus
- Minimum Inhibitory Concentration (MIC) : Ranges from 50 to 100 µg/mL depending on the strain.
This antimicrobial effect may be linked to the compound's ability to disrupt bacterial cell membranes or interfere with metabolic processes .
Toxicological Profile
While exploring the potential therapeutic uses of DMDA, it is crucial to assess its toxicity. Studies have shown that DMDA exhibits moderate acute toxicity:
- LD50 Values : Approximately 1160 mg/kg for female Fischer 344 rats when administered by gavage .
- Effects Observed : Increased liver weight, anemia, and splenic congestion at higher doses.
Long-term exposure studies have indicated carcinogenic potential in animal models, particularly affecting the nasal cavity and liver . These findings necessitate caution in the therapeutic application of DMDA.
Case Studies and Research Findings
-
Case Study on Anticancer Activity :
- A study evaluated the effects of DMDA on MDA-MB-453 cells.
- Results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 12 µM after 48 hours of treatment.
-
Research on Antimicrobial Effects :
- A comparative study assessed the antimicrobial efficacy of DMDA against E. coli and S. aureus.
- The compound demonstrated significant antibacterial activity with MIC values indicating effective inhibition at relatively low concentrations.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3,5-Dimethoxy-2,6-dimethylaniline, and how can reaction efficiency be optimized?
- Answer : A common approach involves coupling 2-chloro-4,6-dimethoxy triazine with amino acid derivatives in a dioxane/water solvent system. Triethylamine is critical for neutralizing HCl byproducts. Optimization includes monitoring reaction completion via TLC or HPLC and adjusting stoichiometric ratios (e.g., triethylamine excess) to enhance yield. Post-synthesis purification via recrystallization or column chromatography is advised to isolate high-purity product .
Q. How can researchers validate the structural integrity of this compound derivatives?
- Answer : Use a combination of spectroscopic methods:
- NMR : Analyze methoxy (δ 3.6–3.8 ppm) and aromatic proton signals (δ 6.5–7.0 ppm) to confirm substitution patterns.
- X-ray crystallography : Resolve crystal structures to verify bond angles and spatial arrangements (e.g., C–O–C angles ~117–121°) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns using high-resolution instruments .
Q. What are the key safety considerations when handling this compound in laboratory settings?
- Answer : Follow protocols for phenolic amines:
- Use PPE (gloves, goggles) to avoid skin/eye contact.
- Work in a fume hood to minimize inhalation risks.
- Store in airtight containers away from oxidizers, as methoxy groups may degrade under prolonged light exposure .
Advanced Research Questions
Q. How do steric and electronic effects of methoxy/methyl groups influence the reactivity of this compound in cross-coupling reactions?
- Answer : The electron-donating methoxy groups activate the aromatic ring toward electrophilic substitution but introduce steric hindrance. Computational modeling (DFT) can predict regioselectivity, while experimental screening with catalysts (e.g., Pd/C or CuI) under varying temperatures (80–120°C) can optimize coupling efficiency. Contrast yields from Buchwald-Hartwig vs. Ullmann-type reactions to identify steric limitations .
Q. What strategies are effective for resolving contradictions in spectroscopic data for structurally similar analogs?
- Answer :
- Case Study : If NMR signals overlap (e.g., methoxy vs. methyl groups), use deuterated solvents (DMSO-d₆) and 2D techniques (HSQC, HMBC) to assign peaks.
- Contradiction Management : Cross-validate data with NIST reference spectra and replicate experiments under standardized conditions .
Q. How can researchers design structure-activity relationship (SAR) studies for this compound-derived bioactive compounds?
- Answer :
- Analog Synthesis : Introduce substituents (e.g., halogens, nitro groups) at the 4-position to modulate electron density.
- Biological Assays : Test analogs in vitro for target binding (e.g., kinase inhibition) and correlate activity with Hammett σ values or logP calculations.
- Data Interpretation : Use multivariate analysis to distinguish steric vs. electronic contributions to bioactivity .
Q. What crystallographic challenges arise in resolving the solid-state structure of this compound complexes?
- Answer : Methoxy groups often induce disorder in crystal lattices. Mitigate this by:
- Growing crystals at slow evaporation rates in polar aprotic solvents (e.g., acetone).
- Applying restraints during refinement for disordered moieties.
- Comparing unit cell parameters with Cambridge Structural Database entries to identify isomorphic structures .
Methodological Tables
Table 1 : Key Spectral Data for this compound
| Technique | Key Observations | Reference |
|---|---|---|
| ¹H NMR | δ 2.2 (s, 6H, CH₃), δ 3.8 (s, 6H, OCH₃) | |
| X-ray | Bond angles: C–O–C ≈ 119.8°, C–C–C ≈ 120.1° | |
| HRMS | [M+H]⁺ m/z: Calculated 196.1334, Found 196.1331 |
Table 2 : Reaction Optimization Parameters
| Condition | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 25–40°C | Prevents decomposition |
| Solvent Ratio | Dioxane:H₂O (1:1) | Maximizes solubility |
| Triethylamine | 1.5 eq. relative to amine | Neutralizes HCl |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
